
Laricitrin(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Laricitrin(1-) is the conjugate base of laricitrin arising from deprotonation of the 3-OH group; major species at pH 7.3. It is a conjugate base of a laricitrin.
Aplicaciones Científicas De Investigación
1. Anticancer Potential in Lung Cancer
Laricitrin has shown promise in ameliorating the suppressive effects of lung cancer on dendritic cells (DCs). A study by Chang et al. (2016) found that laricitrin stimulates the differentiation and maturation of DCs in cancer cells, reversing lung cancer-induced DC paralysis by inhibiting STAT3 phosphorylation. Additionally, laricitrin was found to potentiate the anticancer activity of cisplatin in mouse models, suggesting its potential as an effective immunoadjuvant in cancer therapy (Wei-An Chang et al., 2016).
2. Hepatoprotective Effects
Myricitrin, a derivative of laricitrin, exhibits significant hepatoprotective activity. Research by Domitrović et al. (2015) demonstrated that myricitrin ameliorates carbon tetrachloride-induced liver damage in mice, reducing oxidative stress and suppressing inflammation and fibrosis in the liver. This suggests its potential therapeutic use in treating liver diseases (R. Domitrović et al., 2015).
3. Apoptotic Induction in Liver Cancer
Lariciresinol induces apoptosis in HepG2 liver cancer cells through a mitochondrial-mediated apoptosis pathway. Ma et al. (2018) found that lariciresinol suppresses cell viability, triggers mitochondrial dysfunction, and activates caspase-dependent apoptosis. This suggests its potential as a therapeutic agent in liver cancer treatment (Zhanjun Ma et al., 2018).
4. Antidiabetic and Reproductive System Benefits
Myricitrin and solid lipid nanoparticle-containing myricitrin have shown beneficial effects on the reproductive system disorders induced by diabetes in male mice. A study by Oroojan et al. (2019) demonstrated that these compounds improve testis weight, volume, and antioxidant capacity, and recover hormone levels and sperm count in diabetic mice (A. A. Oroojan et al., 2019).
5. Antioxidant and Antidiabetic Effects
Myricitrin SLN (Solid Lipid Nanoparticle) exhibits antioxidant and antidiabetic effects in a mouse model of type 2 diabetes. Research by Ahangarpour et al. (2018) shows that myricitrin SLN improves oxidative stress markers and reduces hyperglycemia and insulin resistance (A. Ahangarpour et al., 2018).
6. Ecological and Chemosystematic Significance
Laricitrin derivatives have been isolated from the aerial parts of Medicago littoralis Rhode, indicating their ecological and chemosystematic significance. This study by Alessandra et al. (2010) provides insights into the natural sources and potential applications of laricitrin in various fields (Bertoli Alessandra et al., 2010).
7. Anti-inflammatory and Antioxidant Properties
Myricitrin, a derivative of laricitrin, has shown significant anti-inflammatory and antioxidant properties. Qi et al. (2017) found that myricitrin alleviates acute lung injury and suppresses NO, TNF-α, IL-6 production, indicating its potential in treating inflammatory conditions (S. Qi et al., 2017).
Propiedades
Fórmula molecular |
C16H11O8- |
|---|---|
Peso molecular |
331.25 g/mol |
Nombre IUPAC |
2-hydroxy-6-methoxy-4-(3,5,7-trihydroxy-4-oxochromen-2-yl)phenolate |
InChI |
InChI=1S/C16H12O8/c1-23-11-3-6(2-9(19)13(11)20)16-15(22)14(21)12-8(18)4-7(17)5-10(12)24-16/h2-5,17-20,22H,1H3/p-1 |
Clave InChI |
CFYMYCCYMJIYAB-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC(=CC(=C1[O-])O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




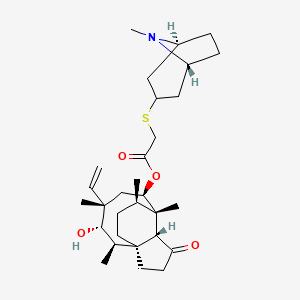
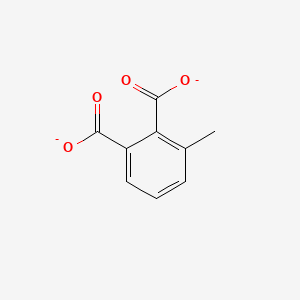

![(1R,2R,4R,5Z,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B1264872.png)
![(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide;hydrate](/img/structure/B1264874.png)
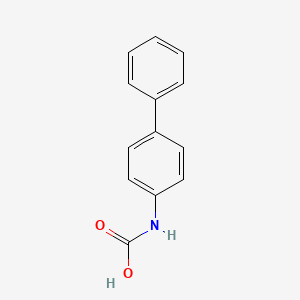
![2-bromo-N-[2-(2-naphthalenyl)ethyl]acetamide](/img/structure/B1264876.png)
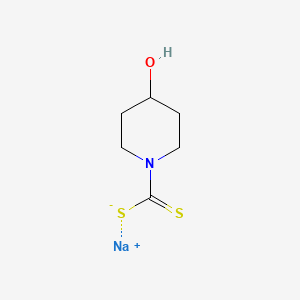
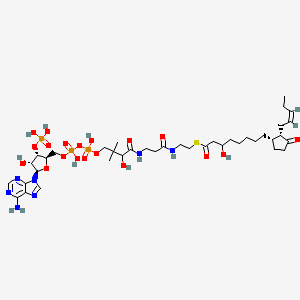
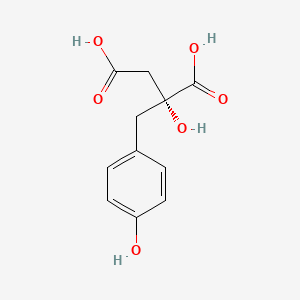
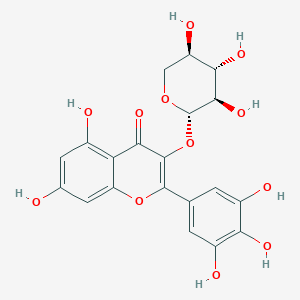
![(3S,6S,7R,8aR)-6-[3-(2-hydroxyethoxy)phenyl]-N-[5-[(2-mercapto-1-oxoethyl)amino]pentyl]-3-(2-methylpropyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1264883.png)
